propan-2-yl 2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate
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Overview
Description
“Propan-2-yl 2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate” is a chemical compound with a complex structure containing a naphthyridine core, a thiophenyl group, and a dichlorophenyl group . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, with a naphthyridine core, a thiophenyl group, and a dichlorophenyl group . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized as part of a group of substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles. These compounds were created by condensing furfural or thiophene-2-carbaldehyde with 2-cyanoethanethioamide and other reagents. The structure of a similar compound, methyl 2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate, was determined using X-ray analysis, underscoring the compound's structural complexity and potential applications in material science or pharmaceuticals (Dyachenko et al., 2015).
Reactivity and Derivative Formation
- Research has explored the reactivity of similar compounds in forming novel pyridine and naphthyridine derivatives. These processes involve various reactions, including dimerization and coupling with different agents, leading to the creation of new molecules with potential pharmaceutical applications (Abdelrazek et al., 2010).
Catalytic Applications
- In another study, the compound was used in an aldol-like addition reaction, showcasing its potential use in catalysis. The reaction involved acetone and various naphthyridine derivatives, resulting in C−C-coupled compounds. This indicates the compound's utility in synthetic chemistry, particularly in facilitating bond-forming reactions (Patra and Bera, 2007).
Medicinal Chemistry Applications
- Additionally, the compound and its derivatives have been explored for their potential in medicinal chemistry. For instance, the synthesis of novel pyrimido[4,5-H][1,6]naphthyridine derivatives and their reaction with different reagents to form various biologically active molecules highlights its importance in drug discovery and development (Venkateshwarlu et al., 2012).
Applications in DNA Binding and Gene Delivery
- A related compound, a water-soluble cationic polythiophene derivative, was synthesized for potential use as a theranostic gene delivery vehicle. This study illustrates the compound's potential in biomedical applications, especially in the context of DNA binding and gene therapy (Carreon et al., 2014).
Future Directions
Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . Thus the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
propan-2-yl 2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate |
Source
|
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2/c1-12(2)24-17(23)11-26-19-13(9-20)18(16-5-4-8-25-16)14-10-22(3)7-6-15(14)21-19/h4-5,8,12H,6-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVSIQMMMGJUME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CSC1=NC2=C(CN(CC2)C)C(=C1C#N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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